molecular formula C17H14Cl2N4OS2 B3354682 1-[5-(Benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dichlorophenyl)urea CAS No. 6066-87-1

1-[5-(Benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dichlorophenyl)urea

Cat. No.: B3354682
CAS No.: 6066-87-1
M. Wt: 425.4 g/mol
InChI Key: LBTWJBNKPMLEBI-UHFFFAOYSA-N
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Description

1-[5-(Benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dichlorophenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

The synthesis of 1-[5-(Benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dichlorophenyl)urea typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-[5-(Benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dichlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanylmethyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-[5-(Benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dichlorophenyl)urea exerts its effects involves:

Comparison with Similar Compounds

1-[5-(Benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dichlorophenyl)urea can be compared with other thiadiazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-[5-(benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4OS2/c18-13-7-6-12(8-14(13)19)20-16(24)21-17-23-22-15(26-17)10-25-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTWJBNKPMLEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362260
Record name STK847184
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6066-87-1
Record name STK847184
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[5-(Benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dichlorophenyl)urea
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1-[5-(Benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dichlorophenyl)urea
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1-[5-(Benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dichlorophenyl)urea
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1-[5-(Benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dichlorophenyl)urea

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